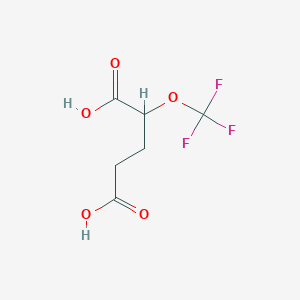

2-(Trifluoromethoxy)pentanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7F3O5 |

|---|---|

Molecular Weight |

216.11 g/mol |

IUPAC Name |

2-(trifluoromethoxy)pentanedioic acid |

InChI |

InChI=1S/C6H7F3O5/c7-6(8,9)14-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13) |

InChI Key |

YMOJABKTCNYZPR-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)OC(F)(F)F |

Origin of Product |

United States |

Significance of Fluorinated Organic Compounds in Synthetic Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern synthetic chemistry, profoundly impacting pharmaceuticals, agrochemicals, and materials science. youtube.comnih.govacs.org The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. mdpi.comwikipedia.org This stability is a key factor in the development of robust materials and long-lasting therapeutic agents. nih.govtatarb2b.com

The strategic placement of fluorine atoms can dramatically alter the physicochemical properties of a molecule. youtube.com For instance, fluorination can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its half-life and bioavailability. nih.govmdpi.com Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups and modulate the electronic properties of a molecule, which can be crucial for its biological activity and receptor binding affinity. mdpi.comresearchgate.net Consequently, an estimated 20-25% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org

Role of the Trifluoromethoxy Moiety in Molecular Design

The trifluoromethoxy group (-OCF₃) is a particularly valuable substituent in molecular design, offering a unique combination of properties that distinguish it from other fluorine-containing moieties. bohrium.comresearchgate.net It is one of the most lipophilic electron-withdrawing groups available to synthetic chemists. researchgate.net This high lipophilicity can significantly enhance the ability of a molecule to permeate biological membranes, a critical factor in drug absorption and distribution. mdpi.com

The trifluoromethoxy group is often considered a bioisostere for other groups, but its distinct electronic and steric profile provides unique advantages. mdpi.com Its strong electron-withdrawing nature can influence the reactivity and stability of adjacent parts of a molecule. researchgate.net Despite its electron-withdrawing effects, the trifluoromethoxy group is metabolically very stable. bohrium.com This combination of high lipophilicity and metabolic stability makes the -OCF₃ group a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. mdpi.combohrium.com

Importance of Dicarboxylic Acids As Versatile Organic Building Blocks

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups and are fundamental building blocks in organic synthesis. longdom.orgwikipedia.org Their general structure, HOOC-R-COOH, allows them to serve as versatile precursors for a wide array of more complex molecules. wikipedia.org The two carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and anhydrides, making them highly reactive intermediates for constructing larger molecular frameworks. longdom.org

One of the most significant industrial applications of dicarboxylic acids is in the synthesis of polymers. longdom.orgresearchgate.net For example, the reaction of dicarboxylic acids with diols produces polyesters, while their reaction with diamines yields polyamides, such as nylon. longdom.orgwikipedia.org Beyond polymer chemistry, dicarboxylic acids are precursors to cyclic compounds, including heterocycles, which are prevalent in pharmaceuticals and natural products. longdom.orgnih.govresearchgate.net The presence of two polar carboxylic acid groups also allows for the formation of hydrogen-bonded networks, which can be exploited in the design of self-assembling molecular structures. rsc.org

Contextualizing 2 Trifluoromethoxy Pentanedioic Acid Within Fluorinated Dicarboxylic Acid Chemistry

Historical Perspectives on Trifluoromethoxylation Reactions

The journey to install the trifluoromethoxy group has been marked by the use of harsh reagents and conditions, gradually evolving towards more refined and selective protocols.

Early Approaches to OCF₃ Group Introduction

The initial methods for creating aryl trifluoromethyl ethers date back to 1955 and were pioneered by L. Yagupolskii. mdpi.com These early strategies often involved a two-step process: the chlorination of a methoxy (B1213986) group to a trichloromethyl ether, followed by a chlorine-fluorine exchange. nih.gov For instance, electron-deficient anisoles were chlorinated using chlorine gas and phosphorus pentachloride at high temperatures (around 200 °C) to produce aryl trichloromethyl ethers. mdpi.comnih.gov Subsequent treatment with reagents like antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (B91410) (HF) facilitated the fluorine exchange to yield the desired aryl trifluoromethyl ether. mdpi.comnih.govnih.gov

Another early method utilized aryl chlorothionoformates, which could be converted to trichloromethyl aryl ethers through chlorination. nih.gov These intermediates were then fluorinated to the corresponding trifluoromethyl ethers. nih.gov However, the high toxicity of the starting chlorothionoformates was a significant drawback to this approach. nih.gov

A modified, one-pot procedure was also developed where phenols were heated with an excess of carbon tetrachloride and anhydrous hydrogen fluoride with a catalytic amount of boron trifluoride at 150 °C. mdpi.com This method worked for phenols with electron-withdrawing groups, but was not suitable for substrates with ortho substituents that could engage in hydrogen bonding with the hydroxyl group. mdpi.com

Evolution of Regioselective Trifluoromethoxylation Protocols

Over time, the focus shifted towards developing more selective methods for introducing the trifluoromethoxy group. The harsh conditions of early methods limited their applicability, especially for complex molecules. researchgate.net The development of new reagents and catalytic systems has been crucial in achieving regioselectivity.

For example, the use of cyclodextrins as additives in radical C-H trifluoromethylation of aromatic compounds has been shown to control regioselectivity by encapsulating the substrate within the cyclodextrin (B1172386) cavity, thereby protecting certain reaction sites. acs.org This approach has allowed for selective single trifluoromethylation where mixtures of products would otherwise form. acs.org

Furthermore, directed evolution of enzymes, such as copper-substituted nonheme enzymes, has been explored to achieve enantioselective alkene oxytrifluoromethylation, showcasing the potential of biocatalysis in controlling the regioselectivity and stereoselectivity of trifluoromethoxylation reactions. acs.org

Contemporary Synthetic Strategies for Trifluoromethoxy Group Installation

Modern synthetic chemistry offers a diverse toolkit for the introduction of the trifluoromethoxy group, broadly categorized into radical, electrophilic, and nucleophilic approaches.

Radical O-Trifluoromethylation Mechanisms and Applications

Radical trifluoromethoxylation has emerged as a powerful tool for C-H functionalization. rsc.org Photoredox catalysis has been instrumental in this area, enabling the generation of the trifluoromethyl radical (•CF₃) under mild conditions. nih.gov This allows for the direct trifluoromethylation of unactivated arenes and heteroarenes using readily available reagents and a simple light source. nih.gov This method has proven to be tolerant of a wide range of functional groups and is applicable to the late-stage functionalization of complex molecules, including pharmaceuticals. nih.gov

The mechanism often involves the single-electron reduction of a trifluoromethyl source by an excited-state photocatalyst to generate the trifluoromethyl radical. This radical can then add to aromatic or heteroaromatic systems. nih.gov The regioselectivity of these radical additions can sometimes be an issue, leading to mixtures of isomers. rsc.org

Recent advancements have also seen the development of reagents specifically designed for radical trifluoromethoxylation under photoredox conditions, expanding the scope beyond (hetero)aromatic substrates to include the α-trifluoromethoxylation of ketones. acs.org

Electrophilic Trifluoromethoxylation Reagents (e.g., Togni Reagent II)

Electrophilic trifluoromethylating reagents have become increasingly popular for the introduction of the CF₃ group. conicet.gov.ar Among these, hypervalent iodine reagents, such as Togni Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are highly effective. enamine.netwikipedia.org Togni Reagent II is a crystalline solid that can trifluoromethylate a variety of carbon- and sulfur-centered nucleophiles under mild conditions. enamine.net It has been successfully used for the trifluoromethylation of phenols, alcohols, and alkenes, often with predictable regioselectivity. researchgate.netenamine.netwikipedia.org

The synthesis of Togni Reagent II involves a three-step process starting from 2-iodobenzoic acid. wikipedia.org While effective, it is important to note that this reagent can have explosive properties, requiring careful handling. enamine.net

The application of Togni reagents can be seen in the ortho-trifluoromethylation of N-heteroaromatic phenols, providing a metal-free and mild route to a range of trifluoromethoxylated N-heterocycles. researchgate.net

Nucleophilic Trifluoromethoxylation Approaches

Nucleophilic trifluoromethoxylation involves the use of reagents that can deliver a trifluoromethoxide anion (⁻OCF₃). researchgate.net This approach is particularly useful for the synthesis of trifluoromethyl ethers from suitable electrophiles.

One notable reagent is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), which can displace primary triflate esters in carbohydrates under mild conditions. nih.gov Another strategy involves the use of 2,4-dinitro-1-(trifluoromethoxy)benzene (B1301779) (DNTFB) as a source of the trifluoromethoxide anion for the trifluoromethoxylation of arynes. researchgate.net More recently, N-trifluoromethoxyphthalimide (Phth-OCF₃) has been reported as a stable, solid reagent that releases the OCF₃ anion under mild conditions for the nucleophilic trifluoromethoxylation of various alkyl electrophiles. acs.org

The development of stable and easy-to-handle nucleophilic trifluoromethoxylating reagents remains an active area of research, aiming to provide safer and more efficient alternatives to traditional methods. researchgate.netacs.org

Palladium-Catalyzed Trifluoromethoxylation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C–H functionalization reactions. While palladium-catalyzed methods for trifluoromethylation (introduction of a –CF₃ group) are well-established, direct palladium-catalyzed trifluoromethoxylation (introduction of an –OCF₃ group) is a more nascent and challenging field.

The development of palladium-catalyzed reactions to form C–CF₃ bonds provides insight into the potential challenges, such as the need for specialized ligands and reaction conditions to facilitate the key bond-forming steps. mit.edunih.gov For instance, efficient palladium-catalyzed trifluoromethylation has been reported for various substrates, including vinyl sulfonates and aromatic C-H bonds, often requiring electron-rich, bulky phosphine (B1218219) ligands. nih.govacs.org One report details the first palladium-catalyzed ortho-trifluoromethylation of an aromatic C–H bond directed by an acetamino group, highlighting the power of directing groups in such transformations. acs.org Another study achieved the trifluoromethylation of cyclohexenyl sulfonates using a catalyst system composed of a palladium source like Pd(dba)₂ and a monodentate biaryl phosphine ligand. nih.gov

These related transformations underscore the catalytic principles that could be adapted for the more complex C–OCF₃ bond formation. The primary hurdles include the difficult reductive elimination step to form the C–O bond and the management of the reactive trifluoromethoxide source.

Table 1: Examples of Related Palladium-Catalyzed Trifluoromethylation Reactions

| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Togni's Reagent | Acetanilides | Aromatic C–H Trifluoromethylation | Acetamino directing group enables ortho-selectivity. | acs.org |

| Pd(dba)₂ / tBuXPhos / TMSCF₃ | Cyclohexenyl Sulfonates | Vinyl Trifluoromethylation | In situ generation of the trifluoromethyl anion. | nih.gov |

Other Catalytic and Non-Catalytic Trifluoromethoxylation Methods

Given the challenges in palladium catalysis for this specific transformation, researchers have explored alternative strategies for introducing the trifluoromethoxy group.

Catalytic Approaches: A significant breakthrough has been the development of catalytic C–H trifluoromethoxylation of arenes and heteroarenes using redox-active catalysts. nih.govnih.gov This approach is operationally simple, proceeds at room temperature, and employs a novel, easy-to-handle trifluoromethoxylating reagent. nih.govnih.gov The proposed mechanism involves the photoexcitation of the reagent, which releases an OCF₃ radical. This radical is then trapped by the (hetero)arene, and the resulting cyclohexadienyl radical is oxidized by the redox-active catalyst and deprotonated to yield the final product. nih.gov

Photoredox catalysis has also been successfully applied to the α-trifluoromethoxylation of ketones. acs.org This method utilizes an organic photocatalyst and a commercially available trifluoromethoxylating reagent to react with a range of enol carbonates, demonstrating the potential of radical-based strategies. acs.org

Non-Catalytic Approaches: Non-catalytic methods often rely on building-block strategies. For example, the synthesis of aliphatic trifluoromethoxy-containing alcohols has been achieved through a multi-step sequence starting from a diol. bioorganica.com.ua A key step in this process is an oxidative desulfurization/fluorination reaction (Hiyama's method) of a xanthate intermediate. bioorganica.com.ua Such synthetic routes, while often longer, provide reliable access to precursors that can be further elaborated into more complex molecules like dicarboxylic acids.

Table 2: Summary of Alternative Trifluoromethoxylation Methodologies

| Method | Catalyst / Reagent | Substrate | Key Mechanism | Reference |

|---|---|---|---|---|

| Catalytic C-H Trifluoromethoxylation | Redox-active catalysts / Novel OCF₃ reagent | (Hetero)arenes | OCF₃ radical generation and trapping. | nih.govnih.gov |

| Radical α-Trifluoromethoxylation | Organic photoredox catalyst / N-trifluoromethoxy-4-cyano-pyridinium | Ketones (via enol carbonates) | Radical chain mechanism. | acs.org |

Approaches to Fluorinated Dicarboxylic Acid Synthesis

The synthesis of dicarboxylic acids containing fluorine atoms is a crucial endeavor for developing new pharmaceuticals and advanced materials. Direct C–H functionalization and electrochemical methods represent modern strategies to construct these valuable molecules, potentially streamlining synthetic routes.

Direct C–H Fluorination Strategies for Carboxylic Acids

Directly converting a C–H bond to a C–F bond is an ideal synthetic strategy as it avoids the need for pre-functionalized substrates. chemrxiv.org This approach is particularly attractive for complex molecules like carboxylic acids. chemrxiv.orgresearchgate.net

Significant progress has been made in the direct fluorination of unactivated C(sp³)–H bonds within aliphatic carboxylic acids, particularly through palladium catalysis. acs.org Researchers have developed protocols that enable the selective fluorination of the β-C(sp³)–H bond of free carboxylic acids. chemrxiv.orgresearchgate.net In these reactions, the carboxylic acid moiety itself serves as a transient directing group, guiding the palladium catalyst to the target C–H bond. A notable process utilizes a palladium(II) catalyst, with the addition of silver(I) oxide and pivalic acid being crucial for the transformation's success. acs.org This method provides a versatile route to β-fluorinated carboxylic acids. acs.org While palladium is prominent, other metals like manganese have also been used to catalyze the fluorination of aliphatic C-H bonds, showcasing the potential for broader catalytic systems. nih.gov

A key challenge in transition-metal-catalyzed fluorination is the formation of the C–F bond via reductive elimination from the metal center, which often faces high energetic barriers. chemrxiv.orgresearchgate.netdntb.gov.ua To overcome this, recent research has focused on the rational design of the oxidizing agent, which has proven critical for enabling the direct β-C(sp³)–H fluorination of free carboxylic acids. chemrxiv.orgchemrxiv.orgresearchgate.netresearch-in-germany.org

The proposed catalytic cycle involves the oxidation of a Pd(II) intermediate to a Pd(IV) species by an external oxidant. researchgate.net This high-valent palladium complex can then undergo reductive elimination to form the desired C–F bond. It was discovered that commonly used commercial oxidants were significantly less effective than specifically designed ones. chemrxiv.orgresearchgate.net This strategy of "oxidant design" introduces a new and crucial element for optimizing challenging C–H activation reactions, complementing the traditional approaches of ligand and catalyst screening. researchgate.netresearch-in-germany.org

Table 3: Impact of Oxidant Design on β-C(sp³)–H Fluorination of Pivalic Acid

| Oxidant Type | Catalyst System | Yield (%) | Key Finding | Reference |

|---|---|---|---|---|

| Designed Oxidant (OX2) | Pd(OAc)₂ / Ligand | >80% (NMR Yield) | Rational design of the oxidant is crucial for high efficiency. | chemrxiv.org |

Organic Electrolysis for Fluorinated Carboxylic Acid Formation

Organic electrosynthesis has emerged as a powerful and green alternative to conventional chemical methods, often requiring fewer reaction steps and avoiding hazardous reagents. acs.org This technique is particularly well-suited for the synthesis of fluorinated carboxylic acids.

Researchers have successfully synthesized a variety of fluorine-containing aromatic carboxylic acids by reacting readily available fluorinated aromatic compounds with carbon dioxide using an organic electrolysis method. hokudai.ac.jp This approach provides good yields and access to novel compounds that are difficult to prepare via traditional routes. hokudai.ac.jp Anodic fluorination, a key process in electrosynthesis, can be carried out under mild conditions, although passivation of the anode can sometimes limit efficiency in organic solvents. acs.org The use of ionic liquids can help enhance the reactivity of fluoride in these systems. acs.org Another relevant electrochemical process is the Kolbe electrolysis, which involves the oxidative decarboxylation of carboxylic acids to generate radical intermediates that can be harnessed in subsequent bond-forming reactions. researchgate.net

Halogen-Exchange Reactions in Carboxylic Acid Derivatives

Halogenation at the alpha-carbon (α-carbon) of carboxylic acids is a foundational reaction in organic synthesis. msu.edu The Hell-Volhard-Zelinsky reaction, for instance, is a well-established method for the α-bromination of carboxylic acids. libretexts.org This reaction proceeds by converting the carboxylic acid into an acyl bromide in situ using a catalyst like phosphorus tribromide. libretexts.org The resulting acyl bromide enolizes more readily than the parent acid, facilitating electrophilic attack by bromine at the α-position. msu.edulibretexts.org The α-bromo acyl bromide then exchanges with the starting carboxylic acid to yield the α-bromo carboxylic acid product and regenerate the acyl bromide catalyst. libretexts.org

While direct fluorination can be challenging, the resulting α-halo carboxylic acids are versatile intermediates. wikipedia.org The halogen at the alpha position is readily displaced by various nucleophiles in reactions analogous to S_N2 substitutions. libretexts.orgwikipedia.org This reactivity allows for the synthesis of a wide array of α-substituted carboxylic acids. libretexts.org For example, α-haloalkanoic acids can react with nucleophiles such as cyanide, hydroxide, and ammonia (B1221849) to yield corresponding α-substituted products. libretexts.orgwikipedia.org

However, direct halogen-exchange fluorination (a Finkelstein-type reaction) on an α-halo carboxylic acid to produce an α-fluoro acid can be less straightforward. The success of such a transformation depends heavily on the fluorinating agent, substrate, and reaction conditions.

Multi-step Convergent and Linear Synthesis Pathways

The construction of complex organic molecules like this compound can be approached using two primary strategies: linear and convergent synthesis. pediaa.com

Convergent Synthesis of this compound

A convergent approach appears well-suited for the synthesis of this compound due to its bifunctional nature. This strategy allows for the separate construction of the trifluoromethoxy-containing unit and the dicarboxylic acid backbone.

Integration of Trifluoromethoxy Group Introduction with Dicarboxylic Acid Formation

The introduction of the trifluoromethoxy (-OCF3) group is a critical and often challenging step. nih.gov Radical-based methods have become important for installing the -OCF3 moiety. bohrium.com One established method for forming aliphatic trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. mdpi.com Another approach involves the direct trifluoromethoxylation of alcohols. researchgate.net For instance, silver-mediated oxidative O-trifluoromethylation with TMSCF3 has been used for aliphatic alcohols, yielding trifluoromethyl ethers in moderate to excellent yields. mdpi.com

A plausible convergent strategy could involve synthesizing a key intermediate, such as a derivative of 2-hydroxypentanedioic acid (α-hydroxyglutaric acid). The hydroxyl group could then be converted to the trifluoromethoxy group. The dicarboxylic acid functionality would likely be protected as esters (e.g., diethyl or di-tert-butyl esters) throughout the synthesis to prevent unwanted side reactions, followed by a final hydrolysis step to yield the target diacid.

Precursor Design and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com

A possible retrosynthetic disconnection for this compound is shown below. This approach breaks the target molecule down into two main fragments.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates a conceptual retrosynthetic pathway.

In this analysis:

Target Molecule: The synthesis begins with the final product, this compound.

Disconnection 1 (Functional Group Interconversion): The two carboxylic acid groups are retrosynthetically converted to ester protecting groups, leading to a dialkyl pentanedioate (B1230348) precursor. This protects the acidic protons during synthesis.

Disconnection 2 (C-C Bond Formation): The five-carbon backbone is disconnected at the C2-C3 bond. This is a key step in the convergent plan, breaking the molecule into a two-carbon fragment (Fragment A) and a three-carbon fragment (Fragment B).

Fragment A: This fragment contains the crucial α-trifluoromethoxy ester moiety. It could be envisioned as an electrophilic species, perhaps derived from a halogenated version of a dialkyl 2-(trifluoromethoxy)acetate.

Fragment B: This fragment would be a three-carbon nucleophile, potentially prepared from an alkyl 3-halopropanoate via an organometallic reagent (e.g., an organocuprate).

Optimization of Reaction Conditions and Yields

The efficiency of the proposed convergent synthesis would heavily rely on the optimization of key transformations, particularly the introduction of the trifluoromethoxy group and the carbon-carbon bond-forming reaction.

Trifluoromethoxylation: The direct trifluoromethoxylation of aliphatic alcohols has been achieved using various reagents. mdpi.com For example, a hypervalent iodosulfoximine reagent, in the presence of a zinc catalyst, has been shown to trifluoromethylate aliphatic alcohols in moderate to good yields (14–72%). researchgate.net Optimization of catalyst loading, solvent, temperature, and reaction time would be critical.

Table 1: Illustrative Conditions for Aliphatic Trifluoromethoxylation This table presents example conditions from literature for analogous reactions and is not specific to the target molecule.

| Reagent System | Substrate Type | Catalyst | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|

| Hypervalent Iodosulfoximine | Aliphatic Alcohols | Zn(NTf₂)₂ (2.5-20 mol%) | Not specified | 14-72% | researchgate.net |

| AgOTf / TMSCF₃ / Selectfluor | Aliphatic Alcohols | Silver(I) triflate | Not specified | Moderate to Excellent | mdpi.com |

| N-Trifluoromethoxypyridinium salt | Aryl/Heteroaryl Substrates | None specified | Not specified | 21-66% | mdpi.com |

Fragment Coupling: The coupling of Fragment A and Fragment B would likely involve the alkylation of an enolate or a related nucleophile. Optimization would focus on the choice of base, solvent, and temperature to maximize the yield of the desired C-C bond formation and minimize side reactions like elimination or self-condensation.

The final step, the hydrolysis of the diester protecting groups, is typically a high-yielding reaction, achieved under acidic or basic conditions depending on the nature of the ester.

Precursor for Complex Fluorinated Molecules

This compound serves as an invaluable starting material for the synthesis of more intricate fluorinated molecules. The presence of the trifluoromethoxy group can significantly influence the physicochemical properties of the target molecules. nih.govmdpi.comresearchgate.net The dicarboxylic acid functionality allows for a variety of chemical modifications, including but not limited to, esterification, amidation, and reduction to corresponding diols. These transformations open pathways to a diverse range of derivatives. For instance, the diacid can be converted into the corresponding diacyl chloride, which is a highly reactive intermediate for the introduction of the 2-(trifluoromethoxy)pentanedioyl moiety into various molecular frameworks.

The trifluoromethoxy group itself is known to enhance metabolic stability and membrane permeability in bioactive molecules, making this building block particularly attractive for creating new therapeutic agents and agrochemicals with improved pharmacokinetic profiles. mdpi.comresearchgate.net

Utility in Medicinal Chemistry Building Block Libraries

The trifluoromethoxy group is a prized substituent in medicinal chemistry, often considered a bioisostere of other functional groups, which can lead to enhanced biological activity. nih.govfluorochem.co.ukscilit.com The incorporation of this compound into building block libraries provides medicinal chemists with a tool to systematically explore the chemical space around a lead compound. The dicarboxylic acid moiety offers two points of attachment, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Heterocyclic compounds are ubiquitous in pharmaceuticals. nih.gov this compound is a versatile precursor for the synthesis of various fluorinated heterocycles. nih.gov By reacting the dicarboxylic acid with appropriate binucleophiles, a range of heterocyclic systems can be constructed. For example, condensation with hydrazines can yield pyridazinones, reaction with diamines can lead to the formation of benzodiazepinediones, and treatment with amino alcohols can produce oxazepinediones. The resulting heterocycles, bearing the trifluoromethoxy group, are of significant interest for biological screening.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| Hydrazine | Pyridazinone derivative |

| 1,2-Diaminobenzene | Benzodiazepinedione derivative |

| 2-Aminoethanol | Oxazepinedione derivative |

The entire this compound unit can be incorporated into larger, more complex bioactive scaffolds. nih.gov Its two carboxylic acid groups can be used to link two different molecular fragments or to cyclize with a single molecule containing two reactive functional groups. This allows for the creation of novel molecular architectures with the potential for unique biological activities. The trifluoromethoxy group's influence on conformation and electronic properties can lead to enhanced binding affinity and selectivity for biological targets. mdpi.comresearchgate.net

Applications in Agrochemical Development

Similar to its role in medicinal chemistry, the trifluoromethoxy group is of great importance in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govccspublishing.org.cnnumberanalytics.comresearchgate.netnih.gov The introduction of this group can lead to increased efficacy and metabolic stability of the active ingredients. This compound can be utilized as a building block to synthesize new agrochemical candidates. ccspublishing.org.cn The dicarboxylic acid functionality allows for the creation of a variety of esters and amides, which are common functional groups in pesticidal compounds.

Contributions to Materials Science and Functional Polymers

The field of materials science has also benefited from the unique properties imparted by fluorine. Fluorinated polymers, for instance, exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. chemscene.comwikipedia.org

This compound is an ideal monomer for the synthesis of fluorinated polyesters and polyamides. etnatec.comrsc.orgrsc.org Polycondensation of this diacid with various diols or diamines can yield a range of polymers with tailored properties. The trifluoromethoxy group, incorporated into the polymer backbone or as a pendant group, can enhance the material's thermal stability, hydrophobicity, and chemical resistance. fu-berlin.dersc.org These fluorinated polymers have potential applications in high-performance coatings, specialty membranes, and advanced optical materials. chemscene.cometnatec.com

Table 2: Potential Polymers Derived from this compound

| Co-monomer | Polymer Class | Potential Properties |

|---|---|---|

| Ethylene glycol | Polyester | Enhanced thermal stability, hydrophobicity |

| 1,6-Hexanediamine | Polyamide | Increased chemical resistance, low friction |

Role in Metal-Organic Frameworks and Coordination Polymers

The dicarboxylic acid structure of this compound makes it a promising candidate as an organic linker for the synthesis of advanced porous materials, specifically Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of crystalline materials constructed from metal ions or clusters connected by organic ligands, forming a highly ordered, porous structure. nih.govcnr.it The choice of the organic linker is critical as it dictates the resulting framework's topology, pore size, and chemical environment, which in turn governs its macroscopic properties and potential applications. nih.gov

The incorporation of the trifluoromethoxy (-OCF₃) group into the linker molecule, this compound, is expected to impart unique and desirable characteristics to the resulting MOF structure. The -OCF₃ group is one of the most lipophilic substituents known, a property that can be leveraged to control the surface properties of the MOF. mdpi.com

Detailed Research Findings:

While direct experimental data on MOFs synthesized specifically with this compound is limited in published literature, the role of fluorinated ligands in MOF chemistry is well-documented, allowing for scientifically-grounded projections of its potential. vulcanchem.com The introduction of fluorine-containing groups into the organic linkers of MOFs is a known strategy to enhance properties such as chemical stability and hydrophobicity. rsc.org

The primary role of this compound in this context would be to act as a "strut" or "linker" that coordinates with metal ions through its two carboxylate groups to build the framework. The key influences of this specific linker can be broken down as follows:

Induction of Hydrophobicity: The trifluoromethoxy group is strongly hydrophobic. mdpi.com Lining the pores of a MOF with these groups would create a non-polar, water-repellent internal environment. This is highly advantageous for applications involving the selective adsorption of non-polar molecules or for catalytic reactions where the presence of water is detrimental. Research on other fluorinated MOFs has demonstrated the creation of materials with super-hydrophobic properties. dntb.gov.uanih.gov

Modulation of Framework Flexibility: Unlike rigid aromatic dicarboxylic acids (e.g., terephthalic acid), this compound is based on a flexible five-carbon aliphatic chain. This inherent conformational flexibility, stemming from its eight rotatable bonds, could lead to the formation of dynamic MOF structures that can respond to external stimuli such as guest molecules, a desirable trait for sensing and controlled release applications. vulcanchem.com

Tuning of Electronic Properties: The -OCF₃ group is a strong electron-withdrawing substituent. mdpi.comnih.gov This electronic perturbation can influence the metal-ligand bond and the electronic environment of the MOF's pores, which can be exploited to fine-tune the material's catalytic activity or its affinity for specific guest molecules.

The table below summarizes the key physicochemical properties of the trifluoromethoxy group that are relevant to its application in MOF design.

| Property | Value/Description | Implication for MOFs |

| Hansch Lipophilicity Parameter (π) | +1.04 mdpi.com | Increases hydrophobicity of pores, favoring non-polar guest interactions. |

| Electronic Nature | Strong electron-withdrawing group. mdpi.comnih.gov | Modifies the electronic environment of the metal centers and pores, potentially enhancing catalytic activity and selective adsorption. |

| Hydrogen Bonding Ability | Reduced ability for the oxygen to act as a hydrogen bond acceptor. mdpi.com | Minimizes unwanted interactions with polar guest molecules like water, enhancing hydrophobicity. |

| Chemical Stability | High metabolic stability due to strong C-F bonds. mdpi.com | Contributes to the overall chemical robustness of the MOF structure. |

A comparative analysis with other dicarboxylic acid linkers highlights the unique potential of this compound.

| Linker Name | Molecular Formula | Key Structural Feature | Expected Impact on MOF Properties |

| Glutaric acid (Pentanedioic acid) | C₅H₈O₄ | Flexible aliphatic chain | Flexible framework, hydrophilic pores |

| Terephthalic acid | C₈H₆O₄ | Rigid aromatic ring | Rigid framework, high thermal stability, standard pore environment |

| 2,5-bis(trifluoromethyl)terephthalic acid | C₁₀H₄F₆O₄ | Rigid aromatic ring with two -CF₃ groups | Rigid framework, hydrophobic pores, high stability chemicalbook.com |

| This compound | C₆H₇F₃O₅ | Flexible aliphatic chain with one -OCF₃ group | Flexible framework, highly hydrophobic and functionalized pores |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Techniques

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms (protons) in 2-(Trifluoromethoxy)pentanedioic acid. The chemical shift of each proton is influenced by its local electronic environment. For instance, the proton attached to the chiral center at the C2 position is expected to appear at a distinct chemical shift due to the deshielding effects of the adjacent trifluoromethoxy and carboxylic acid groups. The protons of the pentanedioic acid backbone would exhibit characteristic multiplets, with their coupling patterns revealing their proximity to one another.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbons in the two carboxylic acid groups would be readily identifiable in the downfield region of the spectrum. The carbon atom bonded to the trifluoromethoxy group (C2) would also have

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the positions of atoms, bond lengths, and bond angles. researchgate.net

Furthermore, studies on fluorinated organic compounds, such as perfluorononanoic acid, show that fluorinated chains tend to self-associate, influencing the crystal packing. inl.gov In the case of this compound, the trifluoromethoxy group would introduce significant electronic and steric effects, likely leading to a unique crystal structure compared to its non-fluorinated counterpart, glutaric acid. The crystal structure of a fluorinated dicarboxylic acid derivative, 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, was determined to be in the monoclinic crystal system, which is a common crystal system for organic molecules. ekb.eg

A hypothetical set of crystallographic parameters for this compound, based on common values for similar organic molecules, is presented in the table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8 |

| b (Å) | 7.4 |

| c (Å) | 24.8 |

| α (°) | 90 |

| β (°) | 93.7 |

| γ (°) | 90 |

| Volume (ų) | 1790 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. zeptometrix.com Due to the low volatility of dicarboxylic acids, derivatization is a necessary step to convert them into more volatile esters or silyl (B83357) derivatives prior to GC-MS analysis. nih.govresearchgate.net

For this compound, a common derivatization method would be silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com This reaction replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte. nih.gov Another approach is esterification, for example, with butanol in the presence of a catalyst like boron trifluoride (BF₃). nih.gov

The resulting derivative can then be separated on a non-polar or medium-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column. The mass spectrometer detector provides both quantification and structural information based on the fragmentation pattern of the derivatized molecule. The presence of the trifluoromethoxy group would yield characteristic fragment ions, aiding in the identification of the compound.

A proposed GC-MS method for the analysis of the TMS-derivatized this compound is outlined in the table below.

| Parameter | Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-600 |

This table presents a proposed analytical method based on established practices for similar compounds.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. shimadzu.com Dicarboxylic acids like this compound can be effectively analyzed by reversed-phase HPLC. nih.govresearchgate.net

For the analysis of fluorinated organic acids, specialized fluorinated HPLC phases can offer enhanced retention and selectivity. chromatographyonline.comoup.com A C18 or a fluorinated stationary phase could be employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. acs.org Adjusting the pH of the mobile phase is crucial for controlling the ionization state of the carboxylic acid groups and achieving optimal separation. sielc.com

Detection can be achieved using a UV detector, as the carboxylic acid functional group provides some UV absorbance at low wavelengths (around 200-210 nm). sielc.com For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is advantageous. pragolab.cz LC-MS allows for the direct analysis of the underivatized acid, providing both retention time and mass-to-charge ratio information for confident identification and quantification.

A representative HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry (ESI-negative mode) |

This table presents a proposed analytical method based on established practices for similar compounds.

Theoretical and Computational Studies of 2 Trifluoromethoxy Pentanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies on 2-(Trifluoromethoxy)pentanedioic acid have been identified in the reviewed literature. DFT is a widely used method to investigate the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, which are crucial for understanding reactivity. nih.gov

Ab Initio Methods

Similarly, there is no available research that has employed ab initio methods to study this compound. Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for determining molecular properties. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

A search of the scientific literature did not yield any studies on the conformational analysis or molecular dynamics simulations of this compound. Such studies would be instrumental in understanding the molecule's flexibility, preferred three-dimensional structures, and interactions with its environment. mdpi.comresearchgate.net

Reaction Mechanism Elucidation using Computational Methods

Transition State Analysis for Synthetic Pathways

There are no published computational studies that have performed transition state analysis for the synthetic pathways leading to or involving this compound. This type of analysis is critical for understanding the kinetics and feasibility of chemical reactions. researchgate.net

Energetic Profiles of Transformations

No data is available on the computationally determined energetic profiles of chemical transformations involving this compound. These profiles are essential for mapping out the energy landscapes of reactions and identifying the most likely reaction pathways.

In Silico Prediction of Molecular Interactions for Designing Derivatives

The design of novel derivatives of this compound with tailored properties relies heavily on in silico methods. These computational tools allow for the prediction of molecular interactions and physicochemical characteristics before undertaking complex and resource-intensive synthetic efforts. By simulating how structural modifications influence a molecule's behavior, researchers can prioritize the synthesis of compounds with the highest potential for desired applications.

Computational Approaches to Modulating Molecular Characteristics via Fluorination

The introduction of fluorine-containing groups, such as the trifluoromethoxy (–OCF₃) moiety in this compound, is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. researchgate.net Computational chemistry provides powerful tools to predict and rationalize the effects of such modifications. These approaches enable a systematic exploration of how fluorination impacts electronic structure, intermolecular interactions, and conformational preferences, thereby guiding the design of new derivatives.

Density Functional Theory (DFT) and Quantum Mechanical Calculations

DFT is a fundamental computational method used to investigate the electronic properties of molecules. For derivatives of this compound, DFT calculations can predict how the highly electronegative trifluoromethoxy group influences the electron distribution across the entire molecule. This has significant consequences for several key molecular characteristics:

Molecular Electrostatic Potential (MEP): The –OCF₃ group acts as a strong electron-withdrawing group, which can be visualized through MEP maps. These maps highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for non-covalent interactions.

Acidity (pKa): The inductive effect of the –OCF₃ group can significantly lower the pKa of the carboxylic acid groups, making the derivative a stronger acid than unsubstituted pentanedioic acid. DFT calculations can provide accurate predictions of these pKa values.

Orbital Energies (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic properties. acs.org Fluorination typically lowers the energy of both the HOMO and LUMO levels. researchgate.net This modulation is crucial for applications in materials science, such as in the development of organic semiconductors. acs.org

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. For derivatives of this compound, MD simulations can reveal:

Conformational Preferences: The molecule possesses several rotatable bonds, leading to significant conformational flexibility. vulcanchem.com MD simulations can identify the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule might bind to a biological target.

Solvation and Lipophilicity: The trifluoromethoxy group can influence a molecule's solubility and lipophilicity (logP). While the oxygen atom can participate in hydrogen bonding, the fluorine atoms are generally poor hydrogen bond acceptors. MD simulations can model the interactions with water molecules to predict solvation free energies and provide a microscopic understanding of its partitioning behavior between aqueous and lipid phases. Computational models predict a moderate hydrophobicity for the parent compound. vulcanchem.com

Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, including dipole-dipole interactions and so-called "orthogonal" multipolar interactions, which can influence crystal packing and binding to protein targets. researchgate.net MD simulations can help to identify and characterize these specific interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)

QSAR and QSPR models establish a mathematical relationship between a molecule's structural features (descriptors) and its biological activity or physicochemical properties. For a series of designed derivatives of this compound, these models can be used to:

Predict Properties: By calculating various molecular descriptors (e.g., electronic, topological, steric), a QSAR/QSPR model can predict the properties of unsynthesized derivatives.

Identify Key Descriptors: These models can identify which molecular properties are most influential for a desired outcome. For trifluoromethyl compounds, factors like atom-type electro-topological state indices, molecular connectivity, and lipophilicity have been shown to be important predictors of biological effects. nih.gov

The table below summarizes the predicted effects of the trifluoromethoxy group on the molecular characteristics of pentanedioic acid, as guided by computational approaches.

| Molecular Characteristic | Influence of the Trifluoromethoxy (-OCF₃) Group | Relevant Computational Method |

| Acidity (pKa) | Increased acidity of carboxylic acid groups due to strong inductive electron withdrawal. | DFT, pKa Prediction Software |

| Lipophilicity (logP) | Increased lipophilicity, which can affect solubility and membrane permeability. nih.gov | MD Simulations, QSPR Models |

| Conformational Profile | Steric bulk and electrostatic interactions of the -OCF₃ group influence preferred molecular shapes. | MD Simulations, Conformational Analysis |

| Dipole Moment | Significant increase in the local and overall molecular dipole moment. | DFT, Quantum Mechanics |

| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor, while the fluorine atoms are poor acceptors. vulcanchem.com | MD Simulations, MEP Analysis |

| Metabolic Stability | The C-F bonds are very strong, generally leading to increased resistance to metabolic degradation. | Docking with Metabolic Enzymes (e.g., Cytochrome P450) |

| Binding Interactions | Potential for unique non-covalent interactions (dipole-dipole, multipolar) with biological targets. researchgate.net | Molecular Docking, MD Simulations |

By leveraging these computational tools, scientists can rationally design derivatives of this compound, fine-tuning their properties for specific applications in fields ranging from medicine to materials science.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 2-(Trifluoromethoxy)pentanedioic acid will likely focus on environmentally benign methodologies. Traditional approaches for producing dicarboxylic acids and introducing fluorinated groups often involve harsh reagents and generate significant waste. rsc.orguni-mainz.de Green chemistry principles offer a roadmap for more sustainable alternatives.

Future research could investigate:

Bio-based Feedstocks: Utilizing renewable resources, such as cellulose (B213188) or vegetable oil derivatives, to construct the pentanedioic acid backbone. oup.comrsc.orgnih.gov For instance, processes are being developed for the synthesis of dicarboxylic acids from biomass-derived platform chemicals. rsc.orgnih.gov

Electrochemical Synthesis: Employing electro-organic methods for the oxidative cleavage of suitable precursors to form the dicarboxylic acid functionality. rsc.orguni-mainz.de This approach can replace hazardous oxidizing agents with electricity, minimizing waste. rsc.org

Greener Solvents and Catalysts: The use of recyclable catalysts, such as silver trifluoromethanesulfonate, and the replacement of hazardous organic solvents with greener alternatives or even solvent-free conditions would be a key focus. wechemglobal.com

| Parameter | Traditional Method (e.g., Nitric Acid Oxidation) | Potential Green Alternative (e.g., Electrochemical Oxidation) |

|---|---|---|

| Oxidizing Agent | Nitric Acid | Electricity |

| Byproducts | Toxic NOx gases | Minimal, potentially H2 |

| Safety Concerns | Corrosion, toxicity, high pressure | Generally lower risk |

| Feedstock | Petrochemical-based | Potentially bio-based |

Exploration of Novel Catalytic Systems for Trifluoromethoxylation

The introduction of the trifluoromethoxy group is a significant synthetic challenge due to the instability of the trifluoromethoxide anion. nih.gov Future research will undoubtedly focus on developing novel catalytic systems to achieve this transformation efficiently and selectively on a pentanedioic acid scaffold.

Key areas of exploration include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating trifluoromethoxy radicals under mild conditions. nih.govwechemglobal.com This could enable the direct C-H trifluoromethoxylation of a suitable pentanedioic acid precursor.

Transition-Metal Catalysis: Silver- and copper-catalyzed methods have shown promise for trifluoromethoxylation reactions. researchgate.netthieme-connect.com Research could focus on adapting these systems for dicarboxylic acid substrates, potentially through a late-stage functionalization strategy. nih.gov

Development of Novel Reagents: The design of new, stable, and efficient trifluoromethoxylating reagents is an ongoing effort in organofluorine chemistry. mdpi.comnih.gov The application of such novel reagents to substrates like glutaconic acid or other unsaturated precursors of pentanedioic acid could provide a direct route to the target molecule.

| Catalytic System | Typical Reaction Conditions | Potential Advantages for this compound Synthesis |

|---|---|---|

| Visible-Light Photoredox Catalysis | Room temperature, low-energy light source | Mild conditions, high functional group tolerance |

| Silver-Mediated Catalysis | Mild conditions, often with an oxidant | Potential for direct C-H functionalization |

| Copper-Catalyzed Cross-Coupling | Requires a pre-functionalized substrate (e.g., halide) | Well-established for aryl systems, adaptable to other substrates |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and precise reaction control, particularly for reactions involving hazardous reagents or unstable intermediates, which is often the case in fluorination chemistry. beilstein-journals.orgmit.edudurham.ac.uk

Future opportunities include:

Enhanced Safety and Control: Conducting the trifluoromethoxylation step in a continuous-flow reactor would allow for better management of reaction exotherms and the safe handling of potentially hazardous reagents on a larger scale. vapourtec.com

Process Optimization: Automated synthesis platforms, integrated with flow reactors, can rapidly screen a wide range of reaction parameters (temperature, pressure, reagent concentration) to quickly identify optimal conditions for the synthesis of this compound. sigmaaldrich.commit.edu

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without intermediate purification, potentially allowing for a streamlined, multi-step synthesis of the target molecule from simple precursors. durham.ac.uk

Expansion of Building Block Applications to New Chemical Space

The unique combination of a dicarboxylic acid and a trifluoromethoxy group in this compound makes it a potentially valuable building block for accessing novel chemical space. sigmaaldrich.com

Future research could explore its use in the synthesis of:

Novel Polymers: The two carboxylic acid groups can be used to synthesize new polyesters and polyamides. The trifluoromethoxy group would be expected to impart unique properties to these materials, such as increased thermal stability, chemical resistance, and altered hydrophobicity.

Medicinal Chemistry Scaffolds: The dicarboxylic acid moiety can be derivatized to amides, esters, or other functional groups, while the trifluoromethoxy group can enhance metabolic stability and binding affinity of potential drug candidates. mdpi.combohrium.com This makes it an interesting scaffold for the development of new therapeutic agents.

Functional Materials: The specific properties conferred by the trifluoromethoxy group could be exploited in the design of new functional materials, such as liquid crystals or specialized coatings. sigmaaldrich.com

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the use of advanced in situ spectroscopic techniques.

Promising approaches include:

In Situ FTIR and NMR Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data and mechanistic insights. nih.govmdpi.com This is particularly useful for optimizing reaction conditions and ensuring process safety, especially when integrated with flow reactors. rsc.orgyoutube.com

Raman Spectroscopy: This can be a powerful tool for monitoring reactions in heterogeneous systems or for reactions where water is present, which can be a challenge for FTIR.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. organic-chemistry.org

Future research could investigate the potential of this compound or its derivatives in MCRs. For instance, dicarboxylic acids and their derivatives can participate in reactions like the Ugi or Passerini reactions under certain conditions. The development of new MCRs that can incorporate this fluorinated building block would provide rapid access to diverse libraries of complex molecules for screening in drug discovery and materials science. organic-chemistry.orgmdpi.com

Q & A

Q. What analytical methods are recommended for detecting 2-(Trifluoromethoxy)pentanedioic acid and its metabolites in biological samples?

A validated gas chromatography/flame photometric detection (GC/FPD) method is commonly used. This involves alkaline extraction of the compound and its metabolites, followed by acidification and derivatization to form stable methyl esters (e.g., dimethyl 3-alkyl-substituted pentanedioic acid derivatives). The derivatives are isolated via silica gel chromatography and quantified by GC/FPD, achieving a limit of quantitation (LOQ) of 0.05 ppm .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

Strict safety protocols are essential: use personal protective equipment (PPE) including gloves, masks, and protective eyewear. Store the compound in a cool, dry environment away from light. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. What spectroscopic techniques are suitable for characterizing synthetic this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and high-performance liquid chromatography (HPLC) are critical for structural confirmation and purity assessment. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. These methods align with protocols used for structurally related pentanedioic acid derivatives .

Advanced Research Questions

Q. How can this compound derivatives be radiolabeled for in vivo pharmacokinetic studies?

Radiolabeling strategies involve conjugating the compound with isotopes like ¹⁸F or ⁶⁸Ga. For example, N-succinimidyl-4-¹⁸F-fluorobenzoate (¹⁸F-SFB) can be chemically linked to the pentanedioic acid backbone to create radiotracers. These are tested in tumor models (e.g., PSMA-positive LNCaP cells) using PET imaging to evaluate biodistribution and target specificity .

Q. What structural modifications enhance the binding affinity of this compound to therapeutic targets like PSMA?

Introducing urea-based side chains or phosphoramidate groups improves chelation properties and target interaction. For instance, adding a 4-fluorobenzylsulfanyl moiety to the pentanedioic acid core enhances binding to prostate-specific membrane antigen (PSMA), as demonstrated in preclinical studies with derivatives like ¹⁸F-DCFBC .

Q. How do researchers resolve contradictions in reported metabolic pathways of this compound?

Comparative studies using isotope-labeled analogs and tandem mass spectrometry (LC-MS/MS) can clarify metabolic discrepancies. For example, conflicting data on hydroxylation vs. sulfonation pathways may require in vitro assays with liver microsomes and in vivo tracer studies to validate dominant routes .

Methodological Considerations

Q. What optimization strategies improve the synthesis yield of this compound derivatives?

Reaction conditions (e.g., temperature, pH, and solvent polarity) must be tailored to stabilize the trifluoromethoxy group. Catalytic methods using palladium or copper ligands can enhance coupling efficiency. Purification via recrystallization or preparative HPLC ensures high purity (>98%) .

Q. How is computational modeling applied to study the interactions of this compound with enzymes?

Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) predict binding energies and reactive sites. These models guide the design of inhibitors for enzymes like glutamate carboxypeptidase II, which are relevant in cancer and neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.